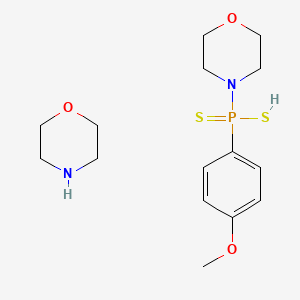

Morpholin-4-ium (4-methoxyphenyl)morpholin-4-ylphosphinodithioate

Descripción

Contextualizing Hydrogen Sulfide (B99878) (H₂S) as a Gasotransmitter in Biological Systems

For many years, hydrogen sulfide (H₂S) was primarily recognized as a toxic gas with the characteristic odor of rotten eggs. mdpi.com However, over the past two decades, a significant shift in scientific understanding has occurred, and H₂S is now established as the third endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). mdpi.comresearchgate.netphysiology.org This recognition stems from the discovery that H₂S is produced in mammalian tissues and plays a crucial role in a wide array of physiological and pathological processes. researchgate.netphysiology.org

Endogenous H₂S is synthesized in various cells and tissues through the action of three key enzymes: cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). physiology.orgresearchgate.net These enzymes primarily utilize L-cysteine as a substrate to generate H₂S. researchgate.net The presence of H₂S in biological systems has been known for over 300 years, but definitive proof of its role as a physiologic regulator came with studies on mice lacking the CSE and CBS enzymes. nih.gov

As a signaling molecule, H₂S is involved in numerous cellular functions. It can directly interact with reactive oxygen and nitrogen species, playing a part in redox signaling. mdpi.com Furthermore, H₂S can modify proteins through a process called persulfidation (or sulfhydration), where it adds an -SSH group to cysteine residues, thereby altering protein function and impacting processes like cell signaling, apoptosis, and inflammation. mdpi.comphysiology.org Its biological targets are diverse and include ion channels, enzymes, and transcription factors, through which it exerts effects on the cardiovascular, nervous, and immune systems. mdpi.comresearchgate.netphysiology.org For instance, H₂S can induce vasodilation by activating K-ATP channels in vascular smooth muscle cells. nih.govahajournals.org

The Emergence of Exogenous H₂S Donors in Experimental Biology

The growing appreciation of H₂S's physiological significance created a need for tools to study its functions. However, the direct application of H₂S gas in laboratory settings is impractical and hazardous due to its volatility and toxicity at high concentrations. frontiersin.orgfrontiersin.org This challenge led to the development and use of exogenous H₂S donors—compounds that release H₂S under specific conditions. mdpi.com These donors have become indispensable for investigating the physiological and pathological roles of H₂S in both cellular and animal models. mdpi.com

The earliest and most widely used H₂S donors are simple inorganic sulfide salts, such as sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S). frontiersin.orgmdpi.com These salts dissolve readily in aqueous solutions, leading to a rapid, short-lived burst of H₂S. frontiersin.orgmdpi.com While useful for some applications, this rapid release profile does not accurately mimic the slow, sustained, and low-level enzymatic production of H₂S in the body. mdpi.com This discrepancy can lead to different, and sometimes contradictory, biological effects compared to endogenously produced H₂S. nih.gov

The limitations of inorganic sulfide salts spurred the development of a new generation of H₂S donors designed to release the gasotransmitter more slowly and in a controlled manner. mdpi.comekb.eg These include compounds triggered by hydrolysis, thiols, or other specific physiological cues. The goal of these novel donors is to provide a more physiologically relevant model for studying the long-term effects of H₂S in various biological systems. ekb.eg

Historical Development and Significance of GYY 4137 Morpholine (B109124) Salt as a Slow-Releasing H₂S Donor

Among the second generation of H₂S donors, GYY 4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate) has emerged as one of the most significant and widely used tools in H₂S research. mdpi.comresearchgate.net Interestingly, GYY 4137 was first described approximately 50 years prior to its biological application as an accelerant for rubber vulcanization. ahajournals.org Its journey into pharmacology began with its synthesis from Lawesson's reagent, a compound used for sulfurization, by reacting it with morpholine. mdpi.comfrontiersin.org This process conferred high water solubility, a crucial property for its use in biological experiments. mdpi.comresearchgate.net

The key feature that distinguishes GYY 4137 is its ability to release H₂S slowly over a prolonged period. bio-techne.commedkoo.com Unlike the rapid burst from sulfide salts, H₂S release from GYY 4137 occurs via hydrolysis and can be sustained for hours or even days in aqueous media. ahajournals.orgnih.govplos.org This slow-release characteristic is considered to more closely mimic the endogenous, enzymatic production of H₂S. mdpi.commdpi.com The rate of H₂S release from GYY 4137 is dependent on factors such as pH and temperature. frontiersin.orgfrontiersin.org

The development of GYY 4137 was a significant milestone, providing researchers with a water-soluble, slow-releasing H₂S donor that could be used in both in vitro and in vivo studies to explore the chronic effects of H₂S. ahajournals.orgbio-techne.com Its introduction allowed for more nuanced investigations into the gasotransmitter's role in various physiological and pathophysiological conditions. ahajournals.org

Rationale for Utilizing GYY 4137 Morpholine Salt in Mechanistic Biological Studies

The primary rationale for using GYY 4137 in biological research is its unique slow-release kinetics, which offers a distinct advantage over inorganic sulfide salts. nih.govplos.org The sustained, low-level release of H₂S is believed to better replicate the physiological environment where H₂S is produced endogenously at a steady rate. mdpi.commdpi.com This is crucial for studying the long-term signaling functions of H₂S, as a rapid, high-concentration burst from NaHS can trigger different cellular pathways, some of which may be related to toxicity rather than physiological signaling. nih.govresearchgate.net

For example, studies have shown that GYY 4137 can induce vasodilation and antihypertensive effects that are more sustained than those produced by NaHS. ahajournals.orgnih.gov In studies on cancer cells, the prolonged exposure to low concentrations of H₂S released from GYY 4137 was effective in inducing cell death in cancer lines while sparing normal cells, an effect not consistently observed with the short-acting NaHS. nih.govfrontiersin.orgplos.org This suggests that the duration of H₂S exposure is a critical determinant of its biological outcome.

Furthermore, the chemical properties of GYY 4137, particularly its water solubility, make it a convenient tool for a wide range of experimental setups. mdpi.combio-techne.com The mechanism of H₂S release from GYY 4137 is through hydrolysis, a process that has been studied to understand its kinetics. researchgate.netrsc.org It is proposed to be a two-step hydrolytic decomposition, though the second step is considered too slow to be responsible for most observed biological activities. mdpi.comresearchgate.net The availability of a well-characterized, slow-releasing donor like GYY 4137 allows researchers to dissect the specific roles of sustained H₂S signaling in complex processes such as inflammation, apoptosis, and cellular metabolism, providing insights that would be difficult to obtain with rapid-release donors. frontiersin.orgmdpi.comnih.gov

Interactive Data Tables

H₂S Donor Characteristics

| Donor Type | Compound Examples | Release Profile | Key Features |

| Inorganic Sulfide Salts | Sodium Hydrosulfide (NaHS), Sodium Sulfide (Na₂S) | Rapid, short-lived burst | High water solubility; release is immediate upon dissolution. frontiersin.orgmdpi.com |

| Slow-Releasing Donors | GYY 4137 | Slow, sustained release over hours to days | Water-soluble; release via hydrolysis; mimics endogenous production. ahajournals.orgmdpi.complos.org |

Research Findings with GYY 4137

| Area of Study | Cell/Animal Model | Key Finding | Implication |

| Cardiovascular | Rat aortic rings, Spontaneously hypertensive rats | Caused sustained vasodilation and reduced blood pressure. ahajournals.org | Highlights the potential of slow-release H₂S in managing hypertension. |

| Oncology | Various human cancer cell lines (e.g., HeLa, MCF-7, HL-60) | Induced apoptosis and cell cycle arrest in cancer cells but not normal cells. plos.orgnih.gov | Suggests a therapeutic window for H₂S donors in cancer treatment. |

| Inflammation | Murine RAW 264.7 macrophages | Inhibited the release of pro-inflammatory mediators. frontiersin.org | Points to the anti-inflammatory role of sustained H₂S signaling. |

| Neuroprotection | Human mesenchymal progenitor cells | Protected against oxidative stress-induced cell death. frontiersin.org | Indicates a cytoprotective role for H₂S in degenerative conditions. |

Structure

3D Structure of Parent

Propiedades

Número CAS |

106740-09-4 |

|---|---|

Fórmula molecular |

C15H25N2O3PS2 |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane;morpholin-4-ium |

InChI |

InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2 |

Clave InChI |

YZMHNNLDUWRZFW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].C1COCC[NH2+]1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, soluble in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GYY4137; GYY-4137; GYY 4137; GYY 4137 morpholine salt; ZYJ1122; ZYJ 1122; ZYJ-1122. |

Origen del producto |

United States |

Synthesis and Chemical Characteristics Relevant to Biological Application of Gyy 4137 Morpholine Salt

Synthetic Pathways and Methodologies for GYY 4137 Morpholine (B109124) Salt Derivation

The synthesis of GYY 4137, or morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate, is well-documented, with primary methods revolving around a key organosulfur compound.

Synthesis from Lawesson's Reagent

The most common and direct method for synthesizing GYY 4137 morpholine salt involves the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. mdpi.comnih.govnih.govnih.gov This process is valued for its straightforward nature.

The synthesis is typically carried out by adding a solution of morpholine in dichloromethane (B109758) (CH₂Cl₂) dropwise to a solution of Lawesson's reagent, also in dichloromethane. ahajournals.orgrsc.org The reaction mixture is stirred at room temperature for a period of about two hours. ahajournals.org Following the reaction, the resulting precipitate, which is the GYY 4137 morpholine salt, is collected by filtration and washed multiple times with dichloromethane to remove impurities. ahajournals.org This process yields a pure white solid with a reported yield of approximately 67%. ahajournals.org The purity of the final product is commonly confirmed using analytical techniques such as ¹H nuclear magnetic resonance (NMR). ahajournals.org It is noteworthy that the GYY 4137 produced through this method often crystallizes as a complex with dichloromethane. nih.govrsc.org

Alternative Synthetic Approaches and Modifications

To address certain limitations of the standard synthesis, such as the presence of a potentially confounding dichloromethane solvent and a morpholinium counter-ion, alternative approaches and modifications have been developed. nih.govrsc.orgresearchgate.net

One significant modification is the synthesis of a dichloromethane-free sodium salt of GYY 4137. researchgate.netrsc.org This is considered a more pharmaceutically acceptable salt as it eliminates the biologically active morpholine counter-ion and the carcinogenic solvent, which can be metabolized to carbon monoxide. nih.govresearchgate.net

Other synthetic modifications have explored creating analogs of GYY 4137 to alter its H₂S-releasing properties. These include replacing the central phosphorus-carbon bond with a phosphorus-oxygen bond or substituting the morpholine component with other amino acids or amines. acs.orgsci-hub.se An alternative multi-step synthesis route has also been described. This pathway begins with the reaction of Lawesson's reagent with sulfuryl chloride to produce a phosphonothioic dichloride intermediate. rsc.orgrsc.org This intermediate is then reacted with morpholine in the presence of triethylamine (B128534) to yield the desired product. rsc.orgrsc.org

Furthermore, to provide a proper control for biological experiments, a structural analog of GYY 4137, ZYJ1122 (morpholin-4-ium diphenylphosphinate), has been synthesized. plos.orgnih.gov This compound is designed to be structurally similar to GYY 4137 but lacks the sulfur atoms necessary for H₂S release, making it an effective negative control in studies investigating H₂S-dependent effects. plos.org

Mechanisms of Hydrogen Sulfide (B99878) Release from GYY 4137 Morpholine Salt

GYY 4137 is renowned for its capacity to act as a slow-release H₂S donor, a characteristic governed by its decomposition in aqueous environments.

Hydrolytic Decomposition Pathway Analysis

The primary mechanism for H₂S release from GYY 4137 is hydrolysis. mdpi.comnih.govdojindo.com Detailed mechanistic studies using NMR spectroscopy and mass spectrometry have elucidated a two-step hydrolytic decomposition pathway. researchgate.netrsc.orgsemanticscholar.org

The initial and more significant step for biological activity involves a sulfur-oxygen exchange with a water molecule, which leads to the release of the first equivalent of H₂S. researchgate.net A second hydrolysis step can occur, which would release a second equivalent of H₂S; however, this reaction is considered to be exceptionally slow and is therefore deemed unlikely to be a major contributor to the biological effects observed with GYY 4137 administration. researchgate.net

The key decomposition product from the first hydrolysis has been synthesized independently. rsc.orgrsc.org Studies have confirmed that this decomposition product does not generate H₂S and lacks the cytoprotective and anti-inflammatory effects seen with the parent compound, thereby serving as a valuable control to confirm that the observed biological activities are indeed due to the released H₂S. researchgate.netrsc.orgrsc.org It has been noted that in pure water, the hydrolysis of GYY 4137 is remarkably sluggish, with reports of less than 3% decomposition after 35 days. researchgate.netacs.org However, some research suggests that the presence of biological thiols, such as L-cysteine, may facilitate H₂S release, though the rate remains slow and prolonged. researchgate.netfrontiersin.org

Influence of Environmental Factors on H₂S Release Kinetics (e.g., pH, Temperature)

The rate at which GYY 4137 releases H₂S is significantly influenced by its chemical environment, particularly pH and temperature.

pH: The release of H₂S from GYY 4137 is highly pH-dependent. nih.govnih.govfrontiersin.org The rate of release is substantially greater in acidic conditions. nih.govahajournals.org For instance, at a pH of 3.0, H₂S generation is markedly enhanced compared to physiological or basic pH levels. nih.govfrontiersin.orgptbioch.edu.pl Conversely, at a physiological pH of 7.4, H₂S release is slow, and some studies have even reported it to be negligible. ptbioch.edu.pl

Temperature: Temperature also plays a crucial role in the decomposition kinetics. nih.govahajournals.orgfrontiersin.org H₂S release is diminished at lower temperatures, such as 4°C, while it is accelerated at physiological temperatures like 37°C. ahajournals.orgfrontiersin.org

| Factor | Condition | Effect on H₂S Release Rate | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 3.0) | Greater/Faster Release | ahajournals.orgfrontiersin.orgptbioch.edu.pl |

| Neutral (e.g., pH 7.4) | Slow/Low Release | ahajournals.orgfrontiersin.orgptbioch.edu.pl | |

| Basic (e.g., pH 8.5) | Slow/Low Release | ahajournals.orgptbioch.edu.pl | |

| Temperature | Low (e.g., 4°C) | Less/Slower Release | nih.govahajournals.orgfrontiersin.org |

| Physiological (e.g., 37°C) | Greater/Faster Release | ahajournals.org |

Characterization of GYY 4137 Morpholine Salt H₂S Release Profiles Compared to Rapid Donors

A defining feature of GYY 4137 for biological applications is its slow and sustained release of H₂S, which stands in stark contrast to other commonly used H₂S donors. frontiersin.orgalzdiscovery.orgmdpi.com

Rapid H₂S donors, such as the inorganic sulfide salts sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S), release H₂S almost instantaneously upon dissolution in aqueous solutions. plos.orgfrontiersin.orgmdpi.com This results in a rapid, high-concentration burst of H₂S that is short-lived, often peaking within seconds to minutes and dissipating within an hour or two. ahajournals.orgplos.orgnih.govresearchgate.net

In direct comparison, GYY 4137 provides a much lower concentration of H₂S but over a significantly extended period, which can range from hours to several days. plos.orgfrontiersin.orgnih.gov For example, one study comparing 400 µM concentrations of NaHS and GYY 4137 found that NaHS produced H₂S levels up to 400 µM that lasted for only about an hour. plos.orgnih.gov In contrast, GYY 4137 generated a much lower H₂S concentration (<20 µM), but this release was sustained for as long as seven days. plos.orgnih.gov The peak concentration of H₂S from GYY 4137 is markedly lower—in some cases by as much as 40-fold—than that from NaHS, even when GYY 4137 is used at a tenfold higher initial concentration. nih.gov This slow-release profile is thought to better mimic the endogenous, physiological production of H₂S in mammalian tissues. mdpi.com

| H₂S Donor | Release Profile | Typical Onset | Duration of Release | Peak Concentration | Reference |

|---|---|---|---|---|---|

| GYY 4137 Morpholine Salt | Slow, Sustained | Minutes to Hours | Hours to Days | Low | plos.orgfrontiersin.orgnih.gov |

| Sodium Hydrosulfide (NaHS) | Rapid, Bolus | Seconds | Minutes to ~1.5 Hours | High | ahajournals.orgplos.orgnih.govresearchgate.net |

Advanced Derivatives and Analogues of GYY 4137 Morpholine Salt for Targeted H₂S Delivery

The development of GYY 4137 as a slow-releasing hydrogen sulfide (H₂S) donor has been a significant step in studying the physiological and pathological roles of H₂S. frontiersin.org However, the pursuit of more precise research tools has led to the creation of advanced derivatives and analogues. These newer compounds aim to refine H₂S delivery, provide better experimental controls, and target specific subcellular compartments to elucidate the nuanced functions of this gasotransmitter.

Development of Sodium Salt Derivatives of GYY 4137 Morpholine Salt

The original GYY 4137 is a morpholine salt, which presents potential confounding factors in biological experiments. researchgate.net The synthesis process can result in the compound being complexed with dichloromethane, a carcinogenic solvent that can be metabolized in vivo to carbon monoxide, introducing unintended biological effects. researchgate.net Furthermore, the morpholine counter-ion is itself biologically active and toxic at certain concentrations. researchgate.net

To address these limitations, a pharmaceutically more acceptable, dichloromethane-free sodium salt of GYY 4137 (Na-GYY4137) was developed. rsc.org This derivative is a water-soluble sodium salt form of the H₂S donor that is devoid of the potential off-target effects associated with the morpholine salt and residual solvent. researchgate.net The creation of Na-GYY4137 allows researchers to more confidently attribute the observed biological effects to the slow release of H₂S, rather than to the parent molecule's other components or contaminants. researchgate.net

Comparison of GYY 4137 Salt Forms

| Feature | GYY 4137 Morpholine Salt | GYY 4137 Sodium Salt (Na-GYY4137) |

|---|---|---|

| Salt Form | Morpholine Salt | Sodium Salt |

| Associated Components of Concern | Morpholine (biologically active), Dichloromethane (carcinogenic, metabolizes to CO) researchgate.net | None; developed as a dichloromethane-free alternative |

| Primary Advantage | First widely used, water-soluble, slow-release H₂S donor ahajournals.org | "Pharmaceutically more acceptable"; eliminates confounding variables for more precise research rsc.org |

| Synonyms | (4-Methoxyphenyl)morpholinylphosphinodithioic acid, morpholine salt dojindo.com | Sodium 4-methoxyphenyl(morpholino)phosphinodithioate, Na-GYY4137 |

Exploration of Mitochondria-Targeted Phosphonothioate-Based H₂S Donors

Given that mitochondrial dysfunction is a key element in numerous disease states, there has been a concerted effort to develop H₂S donors that can specifically target these organelles. rsc.org This approach allows for the investigation of H₂S effects directly at a primary site of cellular energy production and oxidative stress.

A prominent example of such a molecule is AP39 . rsc.org This compound was synthesized by linking an H₂S-releasing moiety to a triphenylphosphonium (TPP⁺) cation. The TPP⁺ acts as a mitochondria-targeting signal, facilitating the accumulation of the donor within the mitochondrial matrix. rsc.org Studies have demonstrated that AP39 effectively increases H₂S levels within mitochondrial regions and, at low nanomolar concentrations, can stimulate mitochondrial electron transport and protect against oxidative stress-induced cell death and mitochondrial DNA damage. nih.gov

Other phosphonothioate-based donors, known as JK donors , have also been developed. These compounds are designed for pH-controlled H₂S release, showing enhanced release in the slightly acidic environments that can characterize pathological tissues like tumors or areas of inflammation. frontiersin.orgmdpi.com This pH-dependent activation allows for a more targeted release of H₂S in specific microenvironments. mdpi.com

Advanced H₂S Donors for Targeted Delivery

| Compound | Targeting Mechanism | Key Features |

|---|---|---|

| AP39 | Mitochondria-Targeting (via TPP⁺ moiety) rsc.org | Delivers H₂S directly to mitochondria; stimulates bioenergetics and protects against oxidative damage nih.gov |

| JK Donors (e.g., JK-1, JK-2) | pH-Dependent Release mdpi.com | Undergo intramolecular cyclization to release H₂S with high efficiency in weakly acidic (pH 5-6) environments mdpi.com |

Structural Analogues Lacking H₂S Release Capability as Control Compounds

To rigorously validate that the biological activity of GYY 4137 and its derivatives stems from the release of H₂S, it is essential to use appropriate negative control compounds in experiments. These are structural analogues that are incapable of generating H₂S.

The most widely used control compound for GYY 4137 is ZYJ1122 (morpholin-4-ium diphenylphosphinate). nih.gov ZYJ1122 is a structural analogue that lacks the crucial sulfur atoms and is therefore unable to produce H₂S. nih.govnih.gov Its synthesis involves reacting diphenylphosphinic acid with morpholine. nih.gov In numerous studies, ZYJ1122 has been shown to be inactive in assays where GYY 4137 demonstrates significant effects, providing strong evidence that the observed activities—such as anti-cancer effects—are dependent on H₂S. nih.govplos.orgalzdiscovery.org

In addition to ZYJ1122, the final, fully hydrolyzed decomposition product of GYY 4137, an arylphosphonate, has been identified and synthesized as another useful control. researchgate.netrsc.org This compound, which does not generate H₂S, was found to be inert in assays measuring cytoprotective and anti-inflammatory effects, further confirming that the sustained release of H₂S, and not the parent molecule or its final breakdown product, is responsible for the biological activity of GYY 4137. researchgate.netrsc.org

Control Compounds for GYY 4137 Research

| Compound | Description | Purpose in Research |

|---|---|---|

| ZYJ1122 | A structural analogue of GYY 4137 lacking sulfur atoms nih.govnih.gov | Used as a negative control to demonstrate that the biological effects of GYY 4137 are specifically due to H₂S release nih.govplos.org |

| Arylphosphonate (GYY 4137 decomposition product) | The inert, final product of GYY 4137 hydrolysis researchgate.netrsc.org | Used to confirm that biological effects are from the slow-release of H₂S and not the final, stable degradation product rsc.org |

Molecular and Cellular Mechanisms Mediated by Gyy 4137 Morpholine Salt Released Hydrogen Sulfide

Investigations into Ion Channel Modulation

Hydrogen sulfide (B99878) is a known modulator of various ion channels, a function critical to its physiological effects. GYY 4137 has been instrumental in clarifying these interactions.

A principal mechanism through which H₂S induces vasodilation is the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. ahajournals.orgahajournals.orgahajournals.org GYY 4137 elicits a slow, concentration-dependent relaxation of pre-contracted aortic rings. ahajournals.orgahajournals.org This vasorelaxant effect is significantly diminished by glibenclamide, a known K-ATP channel blocker, confirming the channel's involvement. plos.orgnih.gov The activation of K-ATP channels by H₂S leads to an efflux of potassium ions, causing membrane hyperpolarization. This change in membrane potential inhibits the influx of calcium ions through L-type Ca²⁺ channels, ultimately resulting in smooth muscle relaxation and vasodilation. plos.org Studies have shown that GYY 4137's vasodilatory action is pivotal for its antihypertensive effects. ahajournals.orgahajournals.org

The influence of GYY 4137-released H₂S extends beyond K-ATP channels to other ion channel families.

Transient Receptor Potential (TRP) Channels: Research has identified TRP channels, particularly the TRPA1 subtype, as targets for H₂S. dntb.gov.ua GYY 4137-derived sulfide, especially when converted to polysulfides in inflammatory environments, can activate TRPA1 channels. nih.govfrontiersin.orgresearchgate.net This activation has been implicated in both the beneficial and detrimental effects observed in models of arthritis. nih.govfrontiersin.org The interaction is complex, as direct application of GYY 4137 alone does not always elicit a response, but its derivatives formed under specific pathological conditions do. researchgate.net The activation of TRPA1 by H₂S is also linked to its role in mediating hypothermia. mdpi.com

Voltage-gated (Kv) and Calcium-activated (BKCa) Potassium Channels: In addition to K-ATP channels, H₂S from GYY 4137 has been shown to modulate other potassium channels. In rat small mesenteric arteries, the vasorelaxant effects of GYY 4137 were significantly inhibited by blockers of Kv7 and large-conductance calcium-activated (BKCa) channels, suggesting their pivotal role in H₂S-mediated vasodilation in this specific vascular bed. nih.gov

Acid-Sensing Ion Channels (ASICs): GYY 4137 has been demonstrated to upregulate the function and expression of ASICs in neurons. oup.comoup.com This potentiation of acid-induced currents occurs in a time- and concentration-dependent manner and is linked to the activation of the MAPK-Erk1/2 signaling pathway. oup.com

Table 1: Ion Channels Modulated by GYY 4137-Released H₂S

| Ion Channel Subtype | Observed Effect | Functional Outcome | Key Research Findings |

|---|---|---|---|

| ATP-sensitive Potassium (KATP) Channels | Activation | Vasodilation, Myometrial Relaxation | GYY 4137 causes slow relaxation of aortic rings, an effect blocked by glibenclamide. plos.orgahajournals.orgnih.gov |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | Activation (often by polysulfide derivatives) | Modulation of inflammation and nociception | GYY 4137-derived polysulfides activate TRPA1, influencing arthritis models and hypothermic responses. nih.govfrontiersin.orgmdpi.com |

| Voltage-gated Potassium (Kv7) Channels | Activation | Vasodilation | Blockers of Kv7 channels inhibit GYY 4137-induced relaxation in mesenteric arteries. nih.gov |

| Large-conductance Calcium-activated (BKCa) Channels | Activation | Vasodilation | Inhibition of BKCa channels reduces the vasorelaxant effect of GYY 4137 in mesenteric arteries. nih.gov |

| Acid-Sensing Ion Channels (ASICs) | Upregulation of function and expression | Potentiation of acid-induced neuronal currents | GYY 4137 increases ASIC currents and expression via the MAPK-Erk1/2 pathway. oup.com |

Activation of Vascular Smooth Muscle KATP Channels

Signaling Pathway Interventions

GYY 4137-released H₂S exerts significant influence by intervening in several fundamental intracellular signaling cascades.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and it is a well-established target of H₂S. GYY 4137 has been shown to activate this pathway in various contexts, contributing to its protective effects. For instance, in models of atherosclerosis, GYY 4137 treatment increased the phosphorylation of Akt, which is associated with improved endothelial function and reduced atherosclerotic plaque formation. nih.govnih.gov Similarly, the cardioprotective effects of GYY 4137 against ischemia-reperfusion injury are mediated through the activation of the PI3K/Akt pathway. pa2online.orgspandidos-publications.com One proposed mechanism for this activation is S-sulfhydration, a post-translational modification of key proteins in the pathway. pnas.org For example, the sulfhydration of Akt at specific cysteine residues can alter its interaction with downstream targets like glycogen (B147801) synthase kinase 3β (GSK3β), thereby influencing cellular processes. pnas.org

Hydrogen sulfide and nitric oxide (NO) are both gasotransmitters that engage in complex and significant crosstalk. nih.gov H₂S released from GYY 4137 can modulate the NO signaling pathway. Studies have shown that the vasorelaxant effect of GYY 4137 is partly dependent on the endothelium and can be reduced by inhibitors of NO synthase, suggesting an interaction that promotes NO production or bioavailability. nih.govnih.gov This interaction is critical for maintaining vascular homeostasis. nih.gov For example, GYY 4137 treatment has been found to restore the phosphorylation of endothelial NO synthase (eNOS) in models of endothelial dysfunction, an effect linked to the upstream activation of the PI3K/Akt pathway. nih.govpa2online.org The interplay is bidirectional, as NO can also influence H₂S-producing enzymes.

The mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, are central to cellular responses like inflammation, proliferation, and apoptosis. nih.govthermofisher.com The effect of GYY 4137 on these pathways is context-dependent. In some studies, GYY 4137 has been shown to inhibit the activation (phosphorylation) of ERK1/2, p38, and JNK in response to inflammatory stimuli, such as in virus-infected cardiomyocytes, thereby exerting an anti-inflammatory effect. spandidos-publications.com In contrast, other research has demonstrated that H₂S from GYY 4137 activates the ERK1/2 pathway in neurons, leading to the upregulation of ASIC ion channels. oup.comoup.com Interestingly, in the same neuronal study, GYY 4137 did not activate the JNK or p38 pathways, indicating a selective action of H₂S on specific MAPK cascades. oup.comunil.ch This differential regulation highlights the complexity of H₂S signaling in fine-tuning cellular responses based on the specific cell type and stimulus.

Table 2: Signaling Pathways Influenced by GYY 4137-Released H₂S

| Signaling Pathway | Observed Effect | Functional Outcome | Key Research Findings |

|---|---|---|---|

| PI3K/Akt | Activation (Phosphorylation) | Cardioprotection, Improved Endothelial Function, Anti-Atherosclerosis | GYY 4137 increases phosphorylation of Akt, contributing to cardioprotection and reduced atherosclerosis. nih.govnih.govpa2online.org |

| Nitric Oxide (NO) | Crosstalk / Potentiation | Vasodilation, Improved Endothelial Function | The effects of GYY 4137 are partly dependent on NO synthase; it can restore eNOS phosphorylation. nih.govnih.gov |

| MAPK (ERK, JNK, p38) | Context-Dependent (Inhibition or Activation) | Anti-inflammatory Effects, Modulation of Ion Channel Expression | GYY 4137 inhibits MAPK activation in inflammatory models spandidos-publications.com but activates ERK1/2 in neurons to regulate ASICs. oup.comoup.com |

Regulation of NF-κB Activity

GYY4137, through the slow release of hydrogen sulfide (H₂S), has been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory and immune responses. In various cell types, GYY4137 treatment has demonstrated an inhibitory effect on the NF-κB signaling pathway.

In human synoviocytes and articular chondrocytes, GYY4137 reduced lipopolysaccharide (LPS)-induced NF-κB activation. nih.gov This inhibitory action is not due to an effect on the degradation or phosphorylation of IκBα, the inhibitory protein of NF-κB. Instead, GYY4137 appears to directly inhibit the DNA-binding activity of the p65 subunit of NF-κB. nih.govresearchgate.net This mechanism was also observed in rat cardiomyocytes infected with Coxsackie virus B3, where GYY4137 dose-dependently reduced the virus-induced increase in NF-κB DNA binding activity. spandidos-publications.com The suppression of NF-κB activation by GYY4137 leads to a downstream reduction in the expression of pro-inflammatory genes and the secretion of inflammatory mediators. spandidos-publications.comfrontiersin.org

Interestingly, the source of H₂S appears to influence its effect on NF-κB. While GYY4137 consistently shows an inhibitory effect on LPS-induced NF-κB activation, endogenous H₂S produced by the enzyme cystathionine-γ-lyase (CSE) seems to be required for the pro-inflammatory response in macrophages. plos.org Further research has shown that H₂S can induce the S-persulfidation of the p65 subunit of NF-κB at cysteine 38, which hampers its transcriptional activity. nih.gov

Table 1: Effects of GYY4137 on NF-κB Activity in Different Cell Types

| Cell Type | Stimulus | GYY4137 Concentration | Observed Effect on NF-κB | Reference |

|---|---|---|---|---|

| Human Fibroblast-Like Synoviocytes (HFLS) | Lipopolysaccharide (LPS) | 100-500 µM | Reduced p65-NF-κB DNA binding | researchgate.net |

| Human Articular Chondrocytes (HAC) | Lipopolysaccharide (LPS) | 100-500 µM | Reduced p65-NF-κB DNA binding | researchgate.net |

| Rat Cardiomyocytes | Coxsackie virus B3 (CVB3) | 10, 50, 100 µM | Reduced NF-κB DNA binding activity | spandidos-publications.com |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50-200 µM | Inhibited NF-κB activation | frontiersin.org |

| Synovial Macrophages | Inflammatory stimuli | Not specified | Increased p65 persulfidation, inhibiting transcriptional activity | nih.gov |

Effects on STAT3 Activation

GYY4137 has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

In human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Bel7402, GYY4137 was found to suppress the activation of STAT3 by reducing the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3 Y705). nih.gov This inhibition of STAT3 activation leads to altered expression of its downstream target proteins. The expression of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, as well as proteins involved in cell cycle progression (cyclin D1) and angiogenesis (VEGF and HIF-1α), were all downregulated following GYY4137 treatment. nih.gov This multifaceted impact on STAT3-regulated genes contributes to the anti-cancer effects of GYY4137, including the induction of apoptosis and inhibition of tumor growth in vivo. nih.govmedchemexpress.com The inhibitory effect of GYY4137 on the STAT3 pathway is a key mechanism behind its anti-cancer activity. frontiersin.orgmedchemexpress.com

Table 2: Downstream Effects of GYY4137-Mediated STAT3 Inhibition

| Downstream Target Protein | Function | Effect of GYY4137 | Reference |

|---|---|---|---|

| p-STAT3 (Y705) | STAT3 activation | Reduced levels | nih.gov |

| Bcl-2 | Anti-apoptotic | Decreased expression | nih.gov |

| Cyclin D1 | Cell cycle progression | Decreased expression | nih.gov |

| Mcl-1 | Anti-apoptotic | Decreased expression | nih.gov |

| Survivin | Anti-apoptotic | Decreased expression | nih.gov |

| VEGF | Angiogenesis | Decreased expression | nih.gov |

| HIF-1α | Angiogenesis | Decreased expression | nih.gov |

PHLPP-1/Akt/Nrf2 Pathway Activation

GYY4137 has been shown to exert protective effects in the context of myocardial ischemia/reperfusion injury through the activation of the PHLPP-1/Akt/Nrf2 signaling pathway. nih.govjst.go.jp This pathway is crucial for cellular defense against oxidative stress.

The mechanism involves the downregulation of PH domain and leucine-rich repeat protein phosphatase-1 (PHLPP-1). spandidos-publications.com PHLPP-1 is a negative regulator of the protein kinase Akt (also known as protein kinase B) as it dephosphorylates Akt at Ser473, leading to its inactivation. spandidos-publications.com By reducing the levels of PHLPP-1, GYY4137 treatment leads to an increase in the phosphorylation and activation of Akt. nih.govmdpi.com

Activated Akt, in turn, promotes the nuclear translocation of Nuclear factor-erythroid factor 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. nih.govspandidos-publications.commdpi.com The activation of the PHLPP-1/Akt/Nrf2 pathway by GYY4137 ultimately enhances the cellular antioxidant defense mechanisms. spandidos-publications.com

Table 3: Modulation of the PHLPP-1/Akt/Nrf2 Pathway by GYY4137

| Component | Function | Effect of GYY4137 | Reference |

|---|---|---|---|

| PHLPP-1 | Dephosphorylates and inactivates Akt | Downregulated | nih.govspandidos-publications.com |

| p-Akt (Ser473) | Promotes cell survival and Nrf2 activation | Increased | nih.govmdpi.com |

| Nuclear Nrf2 | Transcription factor for antioxidant genes | Increased | nih.gov |

Protein Post-Translational Modifications

The slow release of H₂S from GYY4137 induces post-translational modifications of proteins, primarily through S-persulfidation, which plays a significant role in cellular signaling.

S-Persulfidation of Target Proteins

S-persulfidation is a process where a sulfur atom is added to the thiol group of a cysteine residue in a protein, forming a persulfide (-SSH) group. mdpi.comresearchgate.net This modification, mediated by H₂S, can alter the function of the target protein. mdpi.com GYY4137, as an H₂S donor, has been shown to induce S-persulfidation of various proteins, affecting a range of cellular processes. researchgate.net For instance, H₂S has been found to persulfidate Keap1 at cysteine-151, leading to the dissociation and activation of Nrf2. mdpi.com In another context, H₂S released from GYY4137 was found to increase the persulfidation of the NF-κB p65 subunit, which in turn inhibited its transcriptional activity. nih.gov This modification is emerging as a critical mechanism underlying the diverse biological effects of H₂S. researchgate.net

Sulfhydration of Glycogen Synthase Kinase 3 Beta (GSK-3β)

In the context of Alzheimer's disease, H₂S released from GYY4137 has been shown to be neuroprotective by inhibiting the hyperphosphorylation of the Tau protein. pnas.orgnih.govox.ac.uk This effect is mediated through the sulfhydration (a term often used interchangeably with S-persulfidation) of Glycogen Synthase Kinase 3 Beta (GSK-3β), a primary kinase responsible for Tau phosphorylation. pnas.orgnih.govox.ac.uk The sulfhydration of GSK-3β by H₂S inhibits its kinase activity, thereby preventing the excessive phosphorylation of Tau. pnas.orgnih.govnih.gov Interestingly, another study has shown that sulfhydrated and phosphorylated Akt is unable to inactivate GSK3β, leading to increased Tau phosphorylation. pnas.org This highlights the complex interplay of different post-translational modifications in regulating protein function.

Enzyme Activity Modulation

The H₂S released from GYY4137 can directly modulate the activity of various enzymes. In inflammatory conditions, GYY4137 has been observed to inhibit the catalytic activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov It is suggested that the molecular target for H₂S in these enzymes is the heme group. nih.gov Furthermore, GYY4137 was found to reduce the activity of TNF-α converting enzyme (TACE), a zinc-containing metalloproteinase, thereby decreasing the production of mature TNF-α. nih.gov In contrast, H₂S has also been shown to activate other enzymes. For example, the interaction of H₂S with wild-type Tau protein can enhance the catalytic activity of cystathionine (B15957) γ-lyase (CSE), an H₂S-producing enzyme. pnas.orgnih.gov The ability of H₂S to modulate enzyme activity is a key aspect of its physiological and pharmacological effects.

Effects on Cystathionine γ-Lyase (CSE) Activity

GYY4137's interaction with Cystathionine γ-lyase (CSE), a key enzyme in endogenous H₂S production, is multifaceted. Research indicates that GYY4137 administration does not typically alter the expression of the CSE enzyme itself. researchgate.netnih.gov For instance, in a study on cisplatin-induced nephrotoxicity in mice, while cisplatin (B142131) treatment decreased CSE mRNA expression, subsequent treatment with GYY4137 did not reverse this effect. nih.gov Similarly, other studies have noted that the expression of CSE was not affected by GYY4137 administration. researchgate.netresearchgate.net

However, some evidence suggests that GYY4137 can influence CSE's enzymatic activity. In certain experimental models, GYY4137 treatment has been shown to increase CSE activity. alzdiscovery.org The relationship is further complicated by findings that suggest the source of H₂S—whether endogenous from CSE or exogenous from a donor like GYY4137—can lead to different outcomes. In a study on macrophages, silencing CSE with siRNA inhibited LPS-induced inflammatory responses, yet the addition of GYY4137 also produced inhibitory effects, suggesting distinct roles for the two sources of H₂S. nih.govplos.orgplos.org Furthermore, while some reports suggest that the release of H₂S from GYY4137 can be facilitated by CSE nih.gov, others have found the release to be tissue-independent. researchgate.netresearchgate.net

Modulation of Cystathionine β-Synthase (CBS) Activity

The influence of GYY4137 on Cystathionine β-Synthase (CBS), another critical enzyme for H₂S synthesis, appears to be minimal and indirect. GYY4137 is often utilized in research as a control H₂S donor in studies screening for CBS inhibitors, which implies that it does not directly inhibit the enzyme's function. nih.gov This was supported by a study where GYY4137 was administered to mice with cisplatin-induced kidney injury; the treatment did not affect the cisplatin-induced downregulation of CBS expression. nih.gov These findings suggest that GYY4137's primary mechanism is to supply exogenous H₂S rather than to directly modulate the expression or activity of CBS.

Impact on 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST) Activity

GYY4137 has been shown to interact with the 3-Mercaptopyruvate Sulfurtransferase (3-MST) pathway, particularly in conditions where 3-MST function is compromised. In models of multiple sclerosis where 3-MST expression is noted to be lower, GYY4137 treatment successfully reduced pro-inflammatory factors. mdpi.comnih.govdntb.gov.ua Similarly, in studies using the nematode C. elegans, GYY4137 administration could reverse the detrimental effects associated with reduced 3-MST levels. alzdiscovery.org In the context of cellular metabolism, research on adipocytes demonstrated that while inhibiting 3-MST promoted lipid accumulation, treatment with GYY4137 suppressed it. scispace.com These results point towards a modulatory role of GYY4137-derived H₂S, which can compensate for or counteract the effects of altered 3-MST activity.

Inhibition of 5-PDE

A significant mechanism of action for GYY4137-released H₂S is the inhibition of phosphodiesterase 5 (PDE5). researchgate.netresearchgate.net PDE5 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger crucial for vasorelaxation. phauk.org H₂S from GYY4137 has been shown to inhibit PDE5 activity, leading to an accumulation of cGMP and subsequent relaxation of blood vessels. semanticscholar.orgoncotarget.com The underlying mechanism for this inhibition is the S-persulfidation of the PDE5A enzyme. This modification prevents the formation of PDE5A homodimers, which is essential for its enzymatic activity. researchgate.netsemanticscholar.org However, it is noteworthy that in one study involving human pulmonary arteries, the PDE5 inhibitor tadalafil (B1681874) did not reverse contractions induced by GYY4137, suggesting that the effects can be specific to certain tissues or experimental conditions. mdpi.com

Cellular Homeostasis and Biological Process Regulation

GYY4137-derived H₂S plays a crucial role in maintaining cellular balance and regulating fundamental biological processes, including redox homeostasis and cell cycle progression.

Impact on Redox Homeostasis and Antioxidant Defense Mechanisms (e.g., ROS, Nrf2)

GYY4137 significantly influences cellular redox status, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. mdpi.combiorxiv.orgnih.gov H₂S released from GYY4137 promotes the S-persulfidation of Kelch-like ECH-associated protein 1 (Keap1), the cytoplasmic repressor of Nrf2. mdpi.comnih.gov This modification causes Nrf2 to be released from Keap1, allowing it to translocate to the nucleus and activate the transcription of a suite of antioxidant genes, thereby bolstering the cell's defense against oxidative stress. biorxiv.orgnih.govmdpi.com

The effect of GYY4137 on Reactive Oxygen Species (ROS) production appears to be highly dependent on the cell type. In many contexts, GYY4137 reduces the production of ROS, consistent with its activation of antioxidant pathways. nih.govresearchgate.net However, in stark contrast, studies using BV2 microglial cells have shown that GYY4137 can surprisingly upregulate the generation of ROS. mdpi.comnih.govdntb.gov.ua This effect was mimicked by another H₂S donor, Na₂S, but was not observed in macrophages, pointing to a microglia-specific phenomenon. mdpi.comnih.gov

| Research Finding | Cell/Model System | Effect of GYY4137 | Reference(s) |

| Nrf2/ARE Pathway | Sepsis mouse models, SARS-CoV-2 infected cells, RSV-infected airway epithelial cells | Activates Nrf2 pathway, increases antioxidant gene expression | biorxiv.orgnih.govmdpi.comnih.gov |

| ROS Production | Cardiomyocytes, SH-SY5Y cells | Decreases ROS production | nih.govresearchgate.net |

| ROS Production | BV2 microglial cells | Increases ROS generation | mdpi.comnih.govdntb.gov.ua |

Regulation of Cell Cycle Progression

GYY4137 exhibits significant regulatory effects on cell cycle progression, with notable differences between cancerous and non-cancerous cells. In various cancer cell lines, GYY4137 has been demonstrated to induce cell cycle arrest, thereby inhibiting proliferation. For example, it causes an arrest at the G1/S checkpoint in human hepatocellular carcinoma (HCC) cells. ijbs.comspandidos-publications.com In colorectal and breast cancer cells, treatment with GYY4137 leads to an accumulation of cells in the S and G2/M phases of the cell cycle. ijbs.comnih.govnih.gov

Conversely, in non-cancerous cells, such as cultured rat vascular smooth muscle cells, GYY4137 did not cause any significant alteration to the cell cycle profile. ahajournals.org This differential effect highlights its potential as a targeted anti-cancer agent that spares normal cells.

| Cell Type | Effect on Cell Cycle | Reference(s) |

| Human Hepatocellular Carcinoma (HepG2, Bel7402) | G0/G1 phase arrest | spandidos-publications.com |

| Human Colorectal Cancer (Caco-2) | S-G2/M phase arrest | nih.gov |

| Human Breast Cancer (MCF-7) | G2/M phase arrest | nih.gov |

| Rat Vascular Smooth Muscle Cells | No significant change in cell cycle distribution | ahajournals.org |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Caspase Activation)

The hydrogen sulfide released from GYY 4137 exhibits a dual role in regulating programmed cell death, acting as a pro-apoptotic agent in various cancer cells while conferring anti-apoptotic protection in non-cancerous cells.

In oncological contexts, GYY 4137 has been shown to induce apoptosis across multiple human cancer cell lines. nih.gov Mechanistic studies in MCF-7 breast cancer cells revealed that GYY 4137 treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspase-9, both key indicators of an active apoptotic process. nih.govresearchgate.net This pro-apoptotic effect is selective for cancer cells, as the same treatment did not induce PARP or caspase-9 cleavage in normal human lung fibroblasts (IMR90). nih.govresearchgate.net Similarly, in human hepatocellular carcinoma (HCC) cells, GYY 4137 promotes apoptosis by increasing the levels of cleaved caspase-9, cleaved caspase-3, and cleaved PARP. spandidos-publications.comnih.gov This action in HCC is linked to the compound's ability to block the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. spandidos-publications.comnih.gov

Conversely, GYY 4137 demonstrates cytoprotective effects in non-cancerous cells. In endothelial cells challenged with the pro-inflammatory cytokine TNF-α, post-treatment with GYY 4137 prevents apoptosis. aston.ac.uk This protective mechanism involves reducing the release of mitochondrial cytochrome c and decreasing the activity of caspase 3/7. aston.ac.ukmdpi.com A key molecular action underlying this effect is the S-sulfhydration of pro-caspase 3 by H₂S, a post-translational modification that inhibits its enzymatic activity. mdpi.com In the context of cardiac tissue, GYY 4137 administration following myocardial infarction is associated with anti-apoptotic effects and the suppression of genes that mediate apoptosis, contributing to its cardioprotective profile. mdpi.comnih.gov

| Cell Line | Cancer Type | Finding | Mechanism | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | IC₅₀: 337.1 ± 15.4 µM | Induction of cleaved PARP and activated caspase-9. | nih.gov |

| HL-60 | Promyelocytic Leukemia | IC₅₀: 389.3 ± 16.8 µM | Induces cell killing. | nih.gov |

| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | IC₅₀: 341.8 ± 21.2 µM | Induces cell killing. | nih.gov |

| HepG2 & Bel7402 | Hepatocellular Carcinoma | Induces apoptosis. | Increased cleaved caspase-9, caspase-3, and PARP cleavage via STAT3 pathway inhibition. | spandidos-publications.comnih.gov |

Angiogenesis and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Upregulation

The influence of GYY 4137-released H₂S on angiogenesis—the formation of new blood vessels—is highly context-dependent, promoting the process in ischemic cardiovascular tissues while inhibiting it in certain tumor environments.

In cardiovascular applications, H₂S is recognized as a pro-angiogenic factor. Following myocardial ischemia, GYY 4137 treatment can attenuate adverse cardiac remodeling and promote angiogenesis. nih.govnih.gov This is evidenced by a higher density of blood vessels observed in the scar tissue of GYY 4137-treated animals after a myocardial infarction. nih.gov The underlying mechanism involves the upregulation of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and its receptors, VEGFR1 and VEGFR2. nih.gov H₂S can directly activate VEGFR2 by breaking the Cys1045-Cys1024 disulfide bond within the receptor, which enhances its binding to VEGF and stimulates downstream signaling. nih.gov Furthermore, H₂S has been shown to promote angiogenesis through the VEGFR2/mTOR pathway, which leads to the downregulation of miR-640 and a subsequent increase in Hypoxia-Inducible Factor-1α (HIF-1α) levels. physiology.org

In contrast, GYY 4137 exerts anti-angiogenic effects in the context of human hepatocellular carcinoma (HCC). spandidos-publications.comnih.gov In these cancer cells, GYY 4137 blocks the STAT3 signaling pathway. spandidos-publications.comnih.gov This inhibition leads to the reduced expression of STAT3's downstream targets, including the critical angiogenic factors VEGF and HIF-1α, thereby suppressing tumor-related angiogenesis. spandidos-publications.comnih.gov

| Context | Effect | Mechanism | Reference |

|---|---|---|---|

| Myocardial Ischemia | Pro-Angiogenic | Increases expression of VEGF and VEGFR2; Activates VEGFR2 via disulfide bond modification; Modulates VEGFR2/mTOR/HIF1A pathway. | nih.govnih.govphysiology.org |

| Hepatocellular Carcinoma | Anti-Angiogenic | Inhibits STAT3 pathway, leading to decreased expression of VEGF and HIF-1α. | spandidos-publications.comnih.govnih.gov |

Influence on Platelet Activation and Adhesion Molecule-Mediated Aggregation

In vitro studies using human platelets have shown that GYY 4137 dose-dependently reduces the expression of key adhesion molecules on the platelet surface following activation by thrombin-receptor activating peptide (TRAP). nih.gov Specifically, it attenuates the surface expression of P-selectin, GPIb, and the activated form of GPIIb/IIIa, and consequently reduces fibrinogen binding to platelets. nih.gov GYY 4137 also reverses the redistribution of P-selectin to the platelet's plasma membrane, which suggests it inhibits the exocytosis of platelet granules. nih.gov This is further supported by findings of lower soluble P-selectin levels in the plasma of GYY 4137-treated mice. nih.gov

Furthermore, GYY 4137 has been found to reduce platelet-leukocyte aggregation, a process that contributes to the stability of a thrombus. researchgate.net By impairing this interaction, GYY 4137 facilitates endogenous thrombolysis. researchgate.net A proposed molecular basis for these widespread effects on platelets is the S-sulfhydration of various platelet proteins by H₂S, which can alter their function. nih.gov

| Marker/Process | Effect of GYY 4137 | Consequence | Reference |

|---|---|---|---|

| P-selectin Expression | Reduced | Decreased platelet adhesion and granule exocytosis. | nih.gov |

| GPIIb/IIIa Activation | Reduced | Inhibited platelet aggregation. | nih.gov |

| Fibrinogen Binding | Reduced | Impaired final step of aggregation. | nih.gov |

| Platelet-Leukocyte Aggregation | Reduced | Decreased thrombus stability and promotion of thrombolysis. | researchgate.net |

| Protein S-sulfhydration | Increased | Potential underlying mechanism for inhibitory effects. | nih.gov |

Effects on Myocardial Fibrosis

GYY 4137 exerts potent anti-fibrotic effects on the heart, mitigating the excessive deposition of extracellular matrix proteins that characterizes myocardial fibrosis. kcl.ac.uknih.gov Studies in spontaneously hypertensive rats (SHR) demonstrated that four weeks of GYY 4137 administration significantly inhibited myocardial fibrosis. kcl.ac.uknih.gov This was evidenced by a reduction in the cardiac collagen volume fraction in the left ventricle, a decreased ratio of perivascular collagen area to lumen area, and lower concentrations of hydroxyproline, a key component of collagen. kcl.ac.uknih.gov The treatment also reduced the mRNA expression of collagen I and collagen III. kcl.ac.uknih.gov In post-myocardial infarction models, GYY 4137 treatment similarly attenuated fibrosis and suppressed the expression of genes associated with cardiac remodeling. mdpi.comnih.gov

The mechanisms underlying these anti-fibrotic effects have been investigated in cardiac fibroblasts. GYY 4137 was found to inhibit the proliferation of neonatal rat cardiac fibroblasts induced by angiotensin II and to reduce their synthesis of collagen I and III. kcl.ac.uknih.gov This action is attributed to the ability of H₂S to attenuate oxidative stress and to block the transforming growth factor-β1 (TGF-β1)/Smad2 signaling pathway, a central regulator of fibrosis. kcl.ac.uknih.gov Additionally, GYY 4137 suppresses the expression of α-smooth muscle actin (α-SMA), a marker of fibroblast-to-myofibroblast transformation, which is a critical step in the fibrotic process. kcl.ac.uknih.gov

| Parameter | Finding | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Collagen Volume Fraction (LV) | Decreased | Inhibition of TGF-β1/Smad2 pathway. | kcl.ac.uknih.gov |

| Collagen I & III Expression | Decreased | Inhibition of TGF-β1/Smad2 pathway. | kcl.ac.uknih.gov |

| Cardiac Fibroblast Proliferation | Inhibited | Blockade of Angiotensin II-induced effects. | kcl.ac.uknih.gov |

| α-Smooth Muscle Actin (α-SMA) | Suppressed | Inhibition of myofibroblast transformation. | kcl.ac.uknih.gov |

| Oxidative Stress | Attenuated | General anti-fibrotic mechanism. | kcl.ac.uknih.gov |

Experimental Applications and Research Models Utilizing Gyy 4137 Morpholine Salt

In Vitro Cellular Research Models

Vascular Biology Studies: Rat Aortic Rings, Perfused Rat Kidney, Vascular Smooth Muscle Cells

GYY 4137 has been extensively studied in vascular biology to understand the effects of H₂S on blood vessel tone and function.

Rat Aortic Rings: In isolated rat aortic rings, GYY 4137 induces a slow and sustained vasorelaxation. ahajournals.orgnih.gov This effect is, at least in part, mediated by the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. ahajournals.orgnih.govresearchgate.net Studies have shown that the vasorelaxant effect of GYY 4137 in rat aortic rings is more pronounced in the uterine artery compared to the mesenteric artery. fortunejournals.com The response to GYY 4137 can be attenuated by KATP channel blockers. ahajournals.org

Perfused Rat Kidney: In the perfused rat kidney model, GYY 4137 has been shown to cause vasodilation, indicating its potential role in regulating renal blood flow. ahajournals.orgnih.gov This vasodilatory effect is also attributed to the opening of vascular smooth muscle KATP channels. ahajournals.orgnih.gov

Vascular Smooth Muscle Cells (VSMCs): Research on cultured rat vascular smooth muscle cells has demonstrated that GYY 4137, at concentrations that induce vasorelaxation, does not cause cytotoxicity, alter the cell cycle, or induce the expression of p53, a tumor suppressor protein. ahajournals.org This suggests that the vasodilatory effects of GYY 4137 are not due to cellular damage. Furthermore, H₂S derived from GYY 4137 is believed to directly act on VSMCs to induce vasodilation. fortunejournals.com In some contexts, GYY 4137 has been shown to inhibit the proliferation of VSMCs. atsjournals.org

Table 1: Effects of GYY 4137 in Vascular Biology Models

| Model System | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Rat Aortic Rings | Induces slow, sustained vasorelaxation | Opening of KATP channels | ahajournals.orgnih.govresearchgate.netfortunejournals.com |

| Perfused Rat Kidney | Causes vasodilation | Opening of KATP channels | ahajournals.orgnih.gov |

| Vascular Smooth Muscle Cells | No cytotoxicity at vasorelaxant concentrations; can inhibit proliferation | Direct action on VSMCs | ahajournals.orgatsjournals.org |

Oncology Research: Human Cancer Cell Lines

GYY 4137 has shown significant anti-cancer effects across a broad spectrum of human cancer cell lines. A key finding is its ability to induce concentration-dependent cell death in various cancer cells while sparing normal, non-cancerous cells. nih.govplos.orgnih.gov

HeLa (Cervical Cancer): GYY 4137 has been shown to cause concentration-dependent killing of HeLa cells. nih.govplos.orgnih.gov

HCT-116 (Colon Cancer): Studies on HCT-116 cells have yielded complex results. While some research indicates that GYY 4137 can cause cell death, other studies suggest that at low concentrations, it may enhance mitochondrial function, glycolysis, and cell proliferation. nih.govplos.orgnih.govnih.govresearchgate.net

Hep G2 (Liver Cancer): GYY 4137 has demonstrated a significant cytotoxic effect on Hep G2 cells. nih.govplos.orgnih.gov

HL-60 (Promyelocytic Leukemia): This cell line has been used to show that GYY 4137 reduces cell viability and growth. nih.govplos.orgnih.govnih.gov

MCF-7 (Breast Cancer): In MCF-7 cells, GYY 4137 has been shown to induce apoptosis, evidenced by the generation of cleaved PARP and cleaved caspase 9, and to cause partial G2/M cell cycle arrest. nih.govplos.orgnih.govresearchgate.net

MV4-11 (Myelomonocytic Leukemia): Similar to HL-60 cells, GYY 4137 has been found to significantly reduce the growth and viability of MV4-11 cells. nih.govplos.orgnih.govnih.gov

U2OS (Osteosarcoma): GYY 4137 has been reported to cause concentration-dependent killing of U2OS cells. nih.govplos.orgnih.gov

Caco-2 (Colorectal Adenocarcinoma): While not as extensively studied with GYY 4137 as other colon cancer lines, the broader effects of H₂S donors on colon cancer cell lines are an active area of research.

The anti-cancer mechanism of GYY 4137 is attributed to the sustained, low-level release of H₂S, which can lead to a combination of apoptosis and cell cycle arrest. nih.govresearchgate.net A structural analog of GYY 4137 that lacks sulfur and cannot release H₂S was found to be inactive, confirming the central role of H₂S in its anti-cancer effects. nih.govplos.orgnih.gov

Table 2: Effects of GYY 4137 on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| HeLa | Cervical Cancer | Concentration-dependent cell killing | nih.govplos.orgnih.gov |

| HCT-116 | Colon Cancer | Concentration-dependent cell killing; potential for proliferation at low concentrations | nih.govplos.orgnih.govnih.govresearchgate.net |

| Hep G2 | Liver Cancer | Significant cytotoxic effect | nih.govplos.orgnih.gov |

| HL-60 | Promyelocytic Leukemia | Reduced cell viability and growth | nih.govplos.orgnih.govnih.gov |

| MCF-7 | Breast Cancer | Induction of apoptosis and partial G2/M cell cycle arrest | nih.govplos.orgnih.govresearchgate.net |

| MV4-11 | Myelomonocytic Leukemia | Reduced cell viability and growth | nih.govplos.orgnih.govnih.gov |

| U2OS | Osteosarcoma | Concentration-dependent cell killing | nih.govplos.orgnih.gov |

Inflammatory Response Investigations: Macrophage Cell Lines and Human Jurkat T-cells

GYY 4137 has been instrumental in demonstrating the complex, often anti-inflammatory, role of H₂S.

Macrophage Cell Lines (e.g., RAW264.7): In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, GYY 4137 has been shown to inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide. nih.govnus.edu.sg Conversely, it can increase the production of the anti-inflammatory cytokine IL-10. nih.gov These effects are often mediated through the NF-κB pathway. nih.gov In other studies with RAW264.7 cells, GYY 4137 attenuated homocysteine-induced increases in TNF-α and IL-1β. mdpi.com

Human Jurkat T-cells: While specific studies on GYY 4137 and Jurkat T-cells are less common, the broader effects of H₂S on T-cell function and inflammation are an area of ongoing investigation.

The contrasting effects observed with rapid H₂S donors like sodium hydrosulfide (B80085) (NaHS), which can be pro-inflammatory at high concentrations, highlight the importance of the slow-release kinetics of GYY 4137 in revealing the anti-inflammatory potential of H₂S. nih.gov

Neuronal and Neurodegenerative Cell Models

The role of H₂S in the nervous system is an emerging field, and GYY 4137 is being used to explore its potential neuroprotective effects. While specific, detailed findings in neuronal and neurodegenerative cell models are still developing, the known anti-inflammatory and anti-oxidative properties of H₂S suggest a promising area for future research using slow-releasing donors like GYY 4137.

Endothelial Cell Senescence Studies

GYY 4137 has been shown to have beneficial effects in models of endothelial cell senescence, a key process in aging and cardiovascular disease. In studies using human umbilical vein endothelial cells (HUVECs), GYY 4137 was found to:

Ameliorate senescence and improve endothelial function. nih.govresearchgate.net

Reduce the number of senescent cells by up to 50%. alzdiscovery.orgnih.gov

Achieve these effects without altering telomere length or the extent of DNA damage. alzdiscovery.org

Modulate the expression of splicing factors, with a notable upregulation of SRSF2 and HNRNPD by mitochondria-targeted H₂S donors. nih.govaging-us.com

These findings suggest that H₂S released from GYY 4137 can mitigate endothelial senescence, potentially through the regulation of specific splicing factors. nih.govaging-us.com

Gastric Mucosal Epithelial Cells

The protective effects of H₂S in the gastrointestinal tract are well-documented. While specific studies focusing solely on GYY 4137 in gastric mucosal epithelial cells are not extensively detailed in the provided context, the known anti-inflammatory and cytoprotective roles of H₂S suggest that GYY 4137 would be a relevant tool for investigating gastric mucosal protection mechanisms.

In Vivo Non-Human Animal Models

Cardiovascular Disease Models:

GYY 4137 has been extensively studied in several models of cardiovascular disease, demonstrating its potential as a cardioprotective agent.

Hypertension Models

The anti-hypertensive effects of GYY 4137 have been observed in various rat models of hypertension.

Anesthetized Rats: In anesthetized rats with hypertension induced by N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, acute administration of GYY 4137 was shown to reduce the hypertensive response. ahajournals.orgresearchgate.net This suggests that GYY 4137 can counteract hypertension caused by a lack of nitric oxide.

Spontaneously Hypertensive Rats (SHRs): Chronic administration of GYY 4137 over 14 days has been shown to reversibly decrease systolic blood pressure in conscious SHRs. ahajournals.org In other studies with SHRs, four weeks of GYY 4137 treatment not only decreased systolic blood pressure but also inhibited myocardial fibrosis. nih.gov Furthermore, in SHRs fed a high-fat diet, a model for metabolic syndrome-related hypertension, a three-week treatment with GYY 4137 reduced systolic blood pressure, improved vascular function, and suppressed inflammation. mdpi.comnih.gov

L-NAME Evoked Hypertension: Research has demonstrated that acute administration of GYY 4137 can reduce the hypertensive effect of L-NAME in anesthetized rats, highlighting its potential to manage hypertension stemming from reduced nitric oxide availability. ahajournals.orgresearchgate.netcaymanchem.com

Table 1: Effects of GYY 4137 in Hypertension Models

| Model | Key Findings | References |

|---|---|---|

| Anesthetized Rats (L-NAME induced) | Reduced hypertensive response to L-NAME. | ahajournals.orgresearchgate.net |

| Spontaneously Hypertensive Rats (SHR) | Reversibly decreased systolic blood pressure with chronic administration. | ahajournals.org |

| Decreased systolic blood pressure and inhibited myocardial fibrosis. | nih.gov | |

| Reduced systolic blood pressure and improved vascular function in SHRs on a high-fat diet. | mdpi.comnih.gov |

Myocardial Ischemia-Reperfusion Injury Models

GYY 4137 has shown protective effects in rat models of myocardial ischemia-reperfusion (I/R) injury. Treatment with GYY 4137 before the ischemic event led to a reduction in infarct size and improved cardiac function. alzdiscovery.orgnih.govjbr-pub.org.cn These protective effects are associated with the attenuation of oxidative stress and apoptosis in the myocardium. alzdiscovery.orgnih.govjbr-pub.org.cnmdpi.com Specifically, GYY 4137 treatment increased plasma H₂S levels and the activity of cystathionine-γ-lyase (an H₂S producing enzyme) in the heart, while reducing markers of oxidative stress. alzdiscovery.orgnih.gov Furthermore, when administered at the onset of reperfusion, GYY 4137 also reduced infarct size, indicating its potential as a postconditioning agent. nih.gov

Table 2: Cardioprotective Effects of GYY 4137 in Myocardial I/R Injury Models

| Model | Key Findings | References |

|---|---|---|

| Rat Model of Myocardial I/R | Reduced infarct size and improved cardiac function. | alzdiscovery.orgnih.govjbr-pub.org.cn |

| Attenuated oxidative stress and apoptosis. | alzdiscovery.orgnih.govjbr-pub.org.cnmdpi.com | |

| Increased plasma H₂S and myocardial CSE activity. | alzdiscovery.orgnih.gov | |

| Reduced infarct size when given at reperfusion. | nih.gov |

Atherosclerosis Models (e.g., Apolipoprotein E-Deficient Mice)

In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, GYY 4137 has demonstrated significant anti-atherosclerotic effects. nih.govfrontiersin.org Administration of GYY 4137 to ApoE-/- mice on a high-fat diet for 8 weeks resulted in a decrease in the area of atherosclerotic plaques in the carotid artery. nih.gov It also led to a reduction in foam cell volume, regulated lipid metabolism, and modulated inflammatory responses by decreasing pro-inflammatory cytokines and increasing anti-inflammatory cytokines. nih.gov The mechanism behind these effects appears to involve the activation of the PI3K/Akt signaling pathway and a subsequent reduction in the expression of Toll-like receptor 4 (TLR4). nih.gov Another study in ApoE-/- mice fed a high-fat diet for 30 days also found that GYY 4137 decreased aortic atherosclerotic plaque formation and improved endothelial function. nih.govresearchgate.net

Table 3: Anti-Atherosclerotic Effects of GYY 4137 in ApoE-/- Mice

| Model | Key Findings | References |

|---|---|---|

| Apolipoprotein E-Deficient (ApoE-/-) Mice | Decreased carotid atherosclerotic plaque area and foam cell volume. | nih.gov |

| Regulated lipid metabolism and modulated inflammatory cytokines. | nih.gov | |

| Activated PI3K/Akt signaling and reduced TLR4 expression. | nih.gov | |

| Decreased aortic plaque formation and improved endothelial function. | nih.govresearchgate.net |

Cancer Research Models: Xenograft Mouse Models (e.g., HL-60, MV4-11, HepG2)

GYY 4137 has shown anti-cancer activity in several xenograft mouse models.

HL-60 and MV4-11 (Leukemia Models): In severe combined immunodeficiency (SCID) mice bearing tumors from HL-60 or MV4-11 human leukemia cells, daily administration of GYY 4137 for 14 days significantly inhibited tumor growth in a dose-dependent manner. plos.orgnih.govresearchgate.netnih.gov This anti-tumor effect is proposed to be a result of a combination of apoptosis induction and cell cycle arrest. plos.orgnih.govresearchgate.net

HepG2 (Hepatocellular Carcinoma Model): In a subcutaneous HepG2 xenograft model, GYY 4137 significantly inhibited tumor growth. medchemexpress.comspandidos-publications.com This effect was associated with the inhibition of STAT3 activation and its downstream targets, which are involved in cell proliferation and angiogenesis. medchemexpress.comspandidos-publications.com

Table 4: Anti-Cancer Effects of GYY 4137 in Xenograft Mouse Models

| Xenograft Model | Cell Line | Key Findings | References |

|---|---|---|---|

| Leukemia | HL-60 | Significantly reduced tumor growth. | plos.orgnih.govresearchgate.netnih.gov |

| Leukemia | MV4-11 | Significantly reduced tumor growth. | plos.orgnih.govresearchgate.netnih.gov |

| Hepatocellular Carcinoma | HepG2 | Significantly inhibited tumor growth by blocking the STAT3 pathway. | medchemexpress.comspandidos-publications.com |

Neurodegenerative Disease Models (e.g., 3xTg-AD Mice for Alzheimer's Disease)

The neuroprotective potential of GYY 4137 has been investigated in a mouse model of Alzheimer's disease.

Table 5: Neuroprotective Effects of GYY 4137 in an Alzheimer's Disease Mouse Model

| Model | Key Findings | References |

|---|---|---|

| 3xTg-AD Mice | Ameliorated motor and cognitive deficits. | neurosciencenews.comnih.govox.ac.uknih.govpnas.orgpnas.org |

| Prevented hyperphosphorylation of Tau protein. | neurosciencenews.comnih.govox.ac.uknih.govpnas.org | |

| Sulfhydrated and inhibited GSK3β. | neurosciencenews.comnih.govpnas.org | |

| Rescued diminished brain sulfhydration levels. | nih.govpnas.org |

Inflammatory Disease Models (e.g., LPS-Induced Inflammation in Rats)

GYY 4137 has been extensively studied for its anti-inflammatory properties in various models. In rats subjected to lipopolysaccharide (LPS)-induced endotoxic shock, GYY 4137 administration has been shown to mitigate the development of hypotension. nus.edu.sg This protective effect is associated with a reduction in the activation of the transcription factor NF-κB and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. nus.edu.sg

Research in mouse models of endotoxemia further demonstrates the compound's anti-inflammatory capabilities. GYY 4137 treatment improves histopathological changes in the lungs and reduces neutrophil infiltration. karger.comcolab.wsnih.gov This is accompanied by a decrease in pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and myeloperoxidase (MPO), while concurrently increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nus.edu.sgkarger.com The mechanism appears to involve the inhibition of nitric oxide (NO) production and a reduction in oxidative/nitrative stress within the lung tissue. karger.com

In a complete Freund's adjuvant (CFA) model of acute joint inflammation in mice, GYY 4137 demonstrated anti-inflammatory activity by reducing leukocyte recruitment and inhibiting the production of pro-inflammatory mediators. nih.gov In vitro studies using human fibroblast-like synoviocytes (HFLS) and human articular chondrocytes (HAC) showed that GYY 4137 decreased the LPS-induced production of nitrite, prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and IL-6. nih.gov The compound also directly inhibited the catalytic activity of iNOS, COX-2, and TNF-α converting enzyme (TACE). nih.gov The anti-inflammatory mechanism is linked to the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. spandidos-publications.com

| Model | Key Findings | Associated Mediators/Pathways | Reference |

|---|---|---|---|

| LPS-Induced Endotoxic Shock (Rats) | Decreased hypotension, reduced tissue damage (lung, liver). | ↓ NF-κB activation, ↓ iNOS/COX-2 expression, ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↑ IL-10. | nus.edu.sg |

| LPS-Induced Acute Lung Injury (Mice) | Improved lung histopathology, reduced neutrophil infiltration. | ↓ IL-6, ↓ IL-8, ↓ MPO, ↑ IL-10, ↓ NO production. | karger.comnih.gov |

| CFA-Induced Joint Inflammation (Mice) | Reduced synovial fluid MPO, NAG, and pro-inflammatory cytokines. | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ IL-8. | nih.gov |

| CVB3-Induced Myocarditis (Rat Cardiomyocytes) | Suppressed secretion of pro-inflammatory cytokines and cardiomyocyte damage enzymes. | ↓ NF-κB activation, ↓ MAPK phosphorylation (p38, ERK1/2, JNK1/2). | spandidos-publications.com |

Diabetes-Related Complication Models (e.g., Streptozotocin-Induced Diabetic Rats)

GYY 4137 has been evaluated in models of diabetes, primarily using streptozotocin (B1681764) (STZ)-induced diabetic rats, to investigate its effects on various complications.

In the context of diabetic neuropathy, chronic treatment with GYY 4137 has been shown to modulate sensory deficits. nih.gov It effectively decreased allodynia and mechanical hyperalgesia, and restored thermal hyperalgesia in diabetic rats. nih.govresearchgate.net The underlying mechanism involves mitigating microglial and astrocyte activation in the spinal cord and reducing the secretion of proinflammatory cytokines. nih.gov Further studies revealed that GYY 4137 prevents the diabetes-induced increase in pro-apoptotic Bax mRNA and decrease in anti-apoptotic Bcl2 mRNA expression. mdpi.com It also reduces the expression of caspase-7 and caspase-9 proteins in the spinal cord. mdpi.com

Regarding vascular complications, GYY 4137 treatment in STZ-induced diabetic rats improved the vascular reactivity of the mesenteric bed to both vasoconstrictors and vasodilators. researchgate.netnih.gov This functional improvement was associated with a reduction in the protein expression of ERK and p38, and an upregulation of endothelial nitric oxide synthase (eNOS) and H₂S synthesizing enzymes. researchgate.netnih.gov